molecular formula C16H14N2O2S B12606526 [4-(Naphthalene-1-sulfonyl)phenyl]hydrazine CAS No. 881210-46-4

[4-(Naphthalene-1-sulfonyl)phenyl]hydrazine

Cat. No.: B12606526
CAS No.: 881210-46-4
M. Wt: 298.4 g/mol
InChI Key: OATHUOCHZIIWNH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[4-(Naphthalene-1-sulfonyl)phenyl]hydrazine: is an organic compound characterized by the presence of a naphthalene ring sulfonylated at the 1-position and a phenyl ring attached to a hydrazine group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [4-(Naphthalene-1-sulfonyl)phenyl]hydrazine typically involves the reaction of naphthalene-1-sulfonyl chloride with phenylhydrazine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle the reagents and by-products.

Chemical Reactions Analysis

Types of Reactions: [4-(Naphthalene-1-sulfonyl)phenyl]hydrazine can undergo various chemical reactions, including:

    Oxidation: The hydrazine group can be oxidized to form azo compounds.

    Reduction: The sulfonyl group can be reduced to a sulfide.

    Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.

Major Products:

    Oxidation: Azo compounds.

    Reduction: Sulfides.

    Substitution: Various substituted aromatic compounds depending on the electrophile used.

Scientific Research Applications

Chemistry: In chemistry, [4-(Naphthalene-1-sulfonyl)phenyl]hydrazine is used as a building block for the synthesis of more complex molecules. It can be employed in the preparation of dyes, pharmaceuticals, and other organic compounds.

Biology: In biological research, this compound can be used as a probe to study enzyme activities, particularly those involving hydrazine derivatives. It can also be used in the development of bioactive molecules.

Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may serve as a lead compound for the development of drugs targeting specific enzymes or receptors.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, including dyes and pigments. Its unique structure allows for the development of materials with specific properties.

Mechanism of Action

The mechanism of action of [4-(Naphthalene-1-sulfonyl)phenyl]hydrazine involves its interaction with molecular targets such as enzymes or receptors. The hydrazine group can form covalent bonds with active site residues of enzymes, inhibiting their activity. The sulfonyl group can enhance the compound’s binding affinity to specific targets, thereby increasing its potency.

Comparison with Similar Compounds

    [4-(Naphthalene-1-sulfonyl)phenyl]amine: Similar structure but with an amine group instead of a hydrazine group.

    [4-(Naphthalene-1-sulfonyl)phenyl]methanol: Similar structure but with a methanol group instead of a hydrazine group.

Uniqueness: [4-(Naphthalene-1-sulfonyl)phenyl]hydrazine is unique due to the presence of both a sulfonyl group and a hydrazine group, which allows it to participate in a wide range of chemical reactions. This dual functionality makes it a versatile compound for various applications in scientific research and industry.

Properties

CAS No.

881210-46-4

Molecular Formula

C16H14N2O2S

Molecular Weight

298.4 g/mol

IUPAC Name

(4-naphthalen-1-ylsulfonylphenyl)hydrazine

InChI

InChI=1S/C16H14N2O2S/c17-18-13-8-10-14(11-9-13)21(19,20)16-7-3-5-12-4-1-2-6-15(12)16/h1-11,18H,17H2

InChI Key

OATHUOCHZIIWNH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2S(=O)(=O)C3=CC=C(C=C3)NN

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.